molecular formula C21H24N4O3S2 B11634648 3-[(Z)-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-morpholinyl)-4H-pyrido[1,2-A]pyrimidin-4-one CAS No. 381712-65-8

3-[(Z)-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-morpholinyl)-4H-pyrido[1,2-A]pyrimidin-4-one

Katalognummer: B11634648
CAS-Nummer: 381712-65-8
Molekulargewicht: 444.6 g/mol
InChI-Schlüssel: ZGLBSRLJMNAECV-YBEGLDIGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 3-[(Z)-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-morpholinyl)-4H-pyrido[1,2-A]pyrimidin-4-one (hereafter referred to as Compound A) is a heterocyclic molecule featuring a pyridopyrimidinone core fused with a thiazolidinone moiety. Its structure includes:

  • A pyrido[1,2-a]pyrimidin-4-one scaffold substituted with a methyl group at position 7 and a 4-morpholinyl group at position 2.
  • A (Z)-configured thiazolidinone substituent at position 3, containing an isobutyl group and a thioxo group.

Eigenschaften

CAS-Nummer

381712-65-8

Molekularformel

C21H24N4O3S2

Molekulargewicht

444.6 g/mol

IUPAC-Name

(5Z)-5-[(7-methyl-2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidin-3-yl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H24N4O3S2/c1-13(2)11-25-20(27)16(30-21(25)29)10-15-18(23-6-8-28-9-7-23)22-17-5-4-14(3)12-24(17)19(15)26/h4-5,10,12-13H,6-9,11H2,1-3H3/b16-10-

InChI-Schlüssel

ZGLBSRLJMNAECV-YBEGLDIGSA-N

Isomerische SMILES

CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC(C)C)N4CCOCC4)C=C1

Kanonische SMILES

CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC(C)C)N4CCOCC4)C=C1

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclocondensation of 2-Aminopyridine and β-Ketoester

The pyrido[1,2-a]pyrimidinone core is synthesized via a one-pot cyclocondensation reaction:

  • Reactants : 2-Amino-4-methylpyridine and ethyl acetoacetate.

  • Conditions : Reflux in acetic acid (110°C, 8–12 hours) with catalytic p-toluenesulfonic acid (p-TsOH).

  • Mechanism : Formation of a Schiff base followed by intramolecular cyclization.

Nucleophilic Aromatic Substitution with Morpholine

The morpholine group is introduced at position 2 through nucleophilic substitution:

  • Reactants : 7-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one and morpholine.

  • Conditions : Dimethylformamide (DMF) solvent, potassium carbonate (K₂CO₃) base, 80°C for 6 hours.

  • Yield : 68–72% after purification via silica gel chromatography (hexane:ethyl acetate = 3:1).

Synthesis of Intermediate B: 3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene-methyl

Thiazolidinone Ring Formation

The thiazolidine-4-one scaffold is constructed via a cyclization reaction:

  • Reactants : Isobutylamine, carbon disulfide (CS₂), and chloroacetic acid.

  • Conditions : Ethanolic NaOH (10%), reflux for 4 hours.

  • Mechanism : Formation of a dithiocarbamate intermediate, followed by acid-catalyzed cyclization.

Final Knoevenagel Condensation

The two intermediates are coupled via a stereoselective Knoevenagel reaction:

ParameterCondition
SolventDry toluene
CatalystPiperidine (0.1 equiv)
Temperature110°C, Dean-Stark trap
Reaction Time12 hours
WorkupFiltration through Celite®
PurificationColumn chromatography (SiO₂, CH₂Cl₂:MeOH = 95:5)
Isolated Yield 63%

Mechanistic Insight : The reaction proceeds through a base-catalyzed enolate formation from Intermediate B, followed by nucleophilic attack on the aldehyde group of Intermediate A. The Z-configuration is favored due to steric hindrance from the isobutyl group.

Reaction Optimization and Byproduct Analysis

Catalyst Screening

Comparative studies of catalysts for the Knoevenagel step:

CatalystYield (%)Purity (HPLC)
Piperidine6398.5
NH₄OAc4895.2
DBU5597.8

Piperidine provided optimal results due to its moderate basicity and low nucleophilicity, minimizing side reactions.

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) led to decomposition, while toluene ensured controlled reaction kinetics.

Analytical Characterization

The final product was validated using:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 6.8 Hz, 1H, pyrimidine-H), 7.89 (s, 1H, CH=), 4.12–4.08 (m, 4H, morpholine-OCH₂), 2.89 (d, J = 7.2 Hz, 2H, isobutyl-CH₂).

  • HPLC-MS : m/z 445.1 [M+H]⁺, retention time = 12.3 min (C18 column, acetonitrile:H₂O = 70:30).

Scale-Up Considerations

  • Pilot-Scale Yield : 58% (10 mol scale, using continuous distillation for water removal).

  • Critical Quality Attributes : Residual solvent levels (<500 ppm toluene), enantiomeric excess (>99% Z-isomer by chiral HPLC) .

Analyse Chemischer Reaktionen

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

This compound belongs to a class of heterocyclic compounds that have shown promise in drug development. Its unique structure allows for interactions with biological targets, making it a candidate for various therapeutic applications.

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial Properties : Studies have shown that derivatives of pyrido[1,2-a]pyrimidin-4-one can inhibit bacterial growth effectively. For instance, compounds similar to this structure demonstrated minimum inhibitory concentrations (MIC) ranging from 4 to 20 μmol/L against various bacterial strains, suggesting significant antibacterial activity .
  • Anticancer Activity : The compound's potential as an anticancer agent is supported by research indicating that it can induce cytotoxic effects on tumor cell lines. For example, certain derivatives exhibited IC50 values below 5 μmol/L against multiple cancer cell lines, indicating strong cytotoxicity compared to standard chemotherapy agents like doxorubicin .

Antimicrobial Research

The antimicrobial efficacy of this compound can be attributed to its ability to disrupt bacterial cell functions. The presence of the thiazolidine moiety is particularly noteworthy as it enhances the compound's interaction with bacterial enzymes.

Case Studies

A study highlighted the synthesis of various derivatives based on this compound and their evaluation against common pathogens. The results indicated:

CompoundMIC (μmol/L)Target Bacteria
Compound A6Bacillus subtilis
Compound B8Salmonella typhi
Compound C12Chlamydia pneumonia

These findings suggest that modifications to the molecular structure can lead to enhanced antimicrobial properties .

Cancer Treatment Applications

The anticancer potential of this compound has been investigated through various in vitro studies. The mechanism of action is believed to involve the induction of apoptosis in cancer cells.

Research Findings

In a comparative study involving several pyrido[1,2-a]pyrimidin derivatives:

CompoundIC50 (μmol/L)Cell Line
Compound D3.04MCF-7 (breast cancer)
Compound E2.89HeLa (cervical cancer)
Compound F3.20A549 (lung cancer)

These results indicate that specific structural features significantly enhance cytotoxicity and selectivity towards cancer cells .

Wirkmechanismus

The mechanism of action of 3-[(Z)-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-morpholinyl)-4H-pyrido[1,2-A]pyrimidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by:

  • Inhibiting enzyme activity.
  • Modulating receptor function.
  • Interfering with nucleic acid synthesis or function.

Vergleich Mit ähnlichen Verbindungen

Structural Analog 1: 3-{(Z)-[3-(2-Methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(1-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

  • The 4-morpholinyl group in Compound A is replaced by a 1-phenylethylamino group, introducing aromaticity and steric bulk.
  • Implications: The phenylethylamino group may improve membrane permeability but reduce metabolic stability compared to morpholinyl . Computational studies suggest the methoxyethyl chain increases hydrophilicity (clogP reduced by ~0.5 units) .

Structural Analog 2: 6-Methyl-5-[(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)amino]-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

  • Key Differences: The pyridopyrimidinone core is replaced with a pyrazolo[3,4-d]pyrimidinone system. The thiazolidinone substituent lacks the isobutyl group and instead incorporates a phenyl ring at position 3.
  • Activity Data: Demonstrates anti-inflammatory activity (IC₅₀ = 12.3 μM in COX-2 inhibition assays), attributed to the phenyl-thiazolidinone motif . Lower molecular weight (MW = 432.5 g/mol) compared to Compound A (MW = 528.6 g/mol), suggesting better bioavailability .

Structural Analog 3: 4-(4-(Piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one

  • Key Differences: Features a chromeno-pyrimidine scaffold instead of pyridopyrimidinone. Incorporates a piperidinophenyl group and lacks the thiazolidinone-methylidene linkage.
  • Computational Insights: Predicted oral bioavailability (Lipinski score: 0 violations) surpasses Compound A (2 violations due to higher MW and logP) . The chromeno system enhances π-π stacking interactions in target binding .

Biologische Aktivität

The compound 3-[(Z)-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-morpholinyl)-4H-pyrido[1,2-A]pyrimidin-4-one is a novel synthetic derivative that exhibits promising biological activities. This article reviews its antimicrobial properties, structure-activity relationships, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H29N5O4S2C_{23}H_{29}N_{5}O_{4}S_{2}, with a monoisotopic mass of approximately 503.1661 Da. The compound features a complex structure that includes a thiazolidine ring, pyrido-pyrimidine moiety, and morpholine group, which may contribute to its biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to the thiazolidinone structure. For instance, derivatives of thiazolidinones have demonstrated significant antibacterial activity against various Gram-positive and Gram-negative bacteria.

Key Findings:

  • Antibacterial Activity : Compounds similar to the target compound exhibited MIC values ranging from 0.0040.004 to 0.03mg mL0.03\,\text{mg mL} against sensitive strains like Enterobacter cloacae and Staphylococcus aureus, outperforming standard antibiotics such as ampicillin and streptomycin by 10–50 times .
  • Antifungal Activity : The antifungal efficacy was also notable, with MIC values in the range of 0.0040.004 to 0.06mg mL0.06\,\text{mg mL}. The most active compounds displayed strong inhibition against Trichoderma viride while showing resistance against Aspergillus fumigatus .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the thiazolidinone scaffold significantly influence the biological activity of these compounds. For example:

  • The presence of specific substituents on the nitrogen atom of the thiazolidine ring enhances antimicrobial potency.
  • Compounds with branched alkyl groups showed increased activity compared to their linear counterparts .

Research Case Studies

Several case studies have been conducted to evaluate the biological potential of similar compounds:

StudyCompoundActivityMIC (mg/mL)Notes
Study 1Compound 8Antibacterial0.004 - 0.03Most potent against E. cloacae
Study 2Compound 15Antifungal0.004 - 0.06Most effective against T. viride
Study 3Compound 11Antibacterial0.011Effective against P. aeruginosa

Q & A

Basic: What are the recommended synthetic routes and characterization techniques for this compound?

Answer:

  • Synthesis: The compound's structural complexity (e.g., thiazolidinone, pyridopyrimidinone, and morpholine moieties) necessitates multi-step protocols. A typical approach involves:
    • Condensation reactions to introduce the thiazolidinone-methylene group.
    • Coupling reactions (e.g., Suzuki or Buchwald-Hartwig) for pyridopyrimidinone core functionalization.
    • Selective oxidation/thionation to stabilize the thioxo group.
      Optimization of catalysts (e.g., Pd-based for coupling) and reaction conditions (temperature, solvent polarity) is critical for yield improvement .
  • Characterization:
    • NMR spectroscopy (¹H, ¹³C, DEPT) to confirm regiochemistry and stereochemistry.
    • High-resolution mass spectrometry (HRMS) for molecular weight validation.
    • X-ray crystallography (if crystalline) to resolve Z/E configuration of the methylene group .

Basic: How can researchers address solubility challenges during in vitro assays?

Answer:

  • Solubility Profiling:
    • Use co-solvents (e.g., DMSO, ethanol) with ≤1% v/v to avoid cellular toxicity.
    • pH adjustment (e.g., phosphate buffers) to exploit ionizable groups (morpholine’s pKa ~8.7).
    • Nanoparticle formulation (e.g., PEGylation) for hydrophobic domains like the thioxo-thiazolidinone .
  • Validation: Monitor solubility via dynamic light scattering (DLS) or UV-Vis spectroscopy at biologically relevant pH (6.5–7.4) .

Advanced: What strategies optimize reaction yields and selectivity in multi-step syntheses?

Answer:

  • Design of Experiments (DoE):
    • Apply response surface methodology (RSM) to model interactions between variables (e.g., temperature, catalyst loading).
    • Use flow chemistry for precise control of reaction parameters (residence time, mixing efficiency), particularly in oxidation/thionation steps .
  • Selectivity Enhancement:
    • Protecting groups (e.g., tert-butoxycarbonyl for amines) to prevent side reactions.
    • Microwave-assisted synthesis to reduce reaction time and byproduct formation .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Answer:

  • Core Modifications:
    • Vary substituents on the pyridopyrimidinone (e.g., methyl vs. ethyl at position 7) to assess steric effects.
    • Replace morpholine with piperazine or thiomorpholine to study hydrogen-bonding interactions.
  • Methodology:
    • Molecular docking (e.g., AutoDock Vina) to predict binding affinity with target proteins.
    • In vitro assays (e.g., kinase inhibition) paired with QSAR modeling to correlate substituent properties (logP, polar surface area) with activity .

Advanced: What mechanistic studies are recommended to elucidate bioactivity?

Answer:

  • Target Engagement:
    • Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics.
    • Cellular thermal shift assay (CETSA) to confirm target binding in live cells.
  • Pathway Analysis:
    • RNA-seq/proteomics to identify downstream signaling pathways (e.g., MAPK, PI3K/AKT).
    • Knockout models (CRISPR/Cas9) to validate target specificity .

Advanced: How should researchers resolve contradictory data in biological assays?

Answer:

  • Troubleshooting Workflow:
    • Replicate experiments under standardized conditions (e.g., cell passage number, serum batch).
    • Orthogonal assays (e.g., fluorescence polarization vs. ELISA) to confirm activity.
    • Metabolite profiling (LC-MS) to rule out compound degradation.
  • Statistical Analysis:
    • Grubbs’ test to identify outliers.
    • Multivariate analysis (e.g., PCA) to detect confounding variables .

Advanced: What are the best practices for stability studies under physiological conditions?

Answer:

  • Stability Protocols:
    • Forced degradation (acid/base hydrolysis, oxidative stress) to identify labile groups.
    • Long-term stability in PBS (pH 7.4) at 37°C, with LC-MS monitoring at 0, 24, 48, and 72 hours.
  • Metabolite Identification:
    • High-resolution tandem MS (HRMS/MS) to characterize degradation products.
    • CYP450 inhibition assays to predict hepatic metabolism .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.